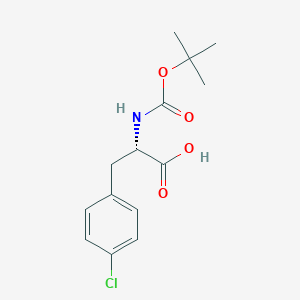

Boc-Phe(4-Cl)-OH

Beschreibung

BenchChem offers high-quality Boc-Phe(4-Cl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe(4-Cl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBOAZCLSJOBQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370339 | |

| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68090-88-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

CAS Number: 68090-88-0

Synonyms: Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OH, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of Boc-Phe(4-Cl)-OH, a crucial amino acid derivative for peptide synthesis and pharmaceutical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Data

Boc-Phe(4-Cl)-OH is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and a chlorine atom is substituted at the para (4-position) of the phenyl ring.[1][2] This modification enhances the compound's stability and solubility, making it a valuable building block for incorporating 4-chloro-L-phenylalanine into complex peptide structures.[1][2] The presence of the chlorine atom also influences the reactivity and biological activity of the resulting peptides.

Physicochemical Properties

A summary of the key quantitative data for Boc-Phe(4-Cl)-OH is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][3][] |

| Molecular Weight | 299.75 g/mol | [][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 107 - 109 °C | [1] |

| Purity | ≥98% (typically ≥99% by HPLC) | [1][] |

| Optical Rotation | [a]²⁰/D = +25 ± 2º (c=1.029 in EtOH) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DCM. | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

The primary application of Boc-Phe(4-Cl)-OH is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS).[2] The following sections detail the essential experimental protocols for its synthesis, incorporation into a peptide chain, and the subsequent deprotection of the Boc group.

Synthesis of Boc-Phe(4-Cl)-OH

While Boc-Phe(4-Cl)-OH is commercially available, a general procedure for the Boc protection of an amino acid can be adapted from the synthesis of Boc-L-phenylalanine. This reaction involves the treatment of 4-chloro-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

Materials:

-

4-chloro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (B86663) (KHSO₄)

-

Ethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-chloro-L-phenylalanine in an aqueous solution of sodium hydroxide and tert-butyl alcohol.

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise. The reaction is exothermic and may require cooling.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the reaction mixture with pentane to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate. This will be accompanied by the evolution of carbon dioxide.

-

Extract the acidified aqueous layer with ethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting oil or solid is then triturated with hexane to induce crystallization.

-

The white precipitate of Boc-Phe(4-Cl)-OH is collected by filtration, washed with cold pentane, and dried under vacuum.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe(4-Cl)-OH

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS.[3] The following is a generalized workflow for a single coupling cycle.

References

Technical Guide: Physicochemical Properties of Boc-Phe(4-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(4-Cl)-OH, or N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine, is a crucial derivative of the amino acid phenylalanine. It serves as a fundamental building block in the synthesis of peptides, particularly in the development of peptide-based therapeutics and other bioactive molecules. The incorporation of a chlorine atom at the para position of the phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting peptides. This technical guide provides an in-depth overview of the core physical characteristics of Boc-Phe(4-Cl)-OH, detailed experimental protocols for their determination, and a visualization of its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

The physical properties of Boc-Phe(4-Cl)-OH are essential for its handling, characterization, and application in chemical synthesis. These properties are summarized below, with data compiled for both the L- and D-isomers where available.

| Property | Boc-L-Phe(4-Cl)-OH | Boc-D-Phe(4-Cl)-OH |

| Synonyms | Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OH | Boc-4-chloro-D-phenylalanine, Boc-p-chloro-D-Phe-OH |

| CAS Number | 68090-88-0 | 57292-44-1 |

| Molecular Formula | C₁₄H₁₈ClNO₄ | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 299.75 g/mol | 299.75 g/mol |

| Appearance | White to off-white powder/solid | White powder |

| Melting Point | 107 - 109 °C | ~110 °C |

| Optical Rotation | [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH) | [α]²⁰/D = -24° (c=1 in EtOH) |

Experimental Protocols

Accurate determination of the physical characteristics of Boc-Phe(4-Cl)-OH is critical for quality control and research applications. The following are detailed methodologies for key experiments, based on standardized protocols.

Determination of Melting Range

Principle: This protocol is based on the United States Pharmacopeia (USP) general chapter <741> "Melting Range or Temperature". The melting range is the temperature range over which the substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated against USP reference standards

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the substance is crystalline, gently crush a small amount of Boc-Phe(4-Cl)-OH into a fine powder using a mortar and pestle.

-

Drying: Dry the powdered sample in a desiccator over a suitable desiccant for at least 16 hours to ensure it is anhydrous.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).

-

Continue heating and record the temperature at which the last solid particle melts (the upper limit of the melting range).

-

-

Reporting: The melting range is reported as the interval between the two recorded temperatures.

Measurement of Optical Rotation

Principle: This protocol follows the guidelines of USP general chapter <781> "Optical Rotation". Optical rotation is the angle through which the plane of polarized light is rotated when passing through a solution of an optically active substance.

Apparatus:

-

Polarimeter

-

Sodium lamp (589 nm) or other suitable light source

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a specified amount of Boc-Phe(4-Cl)-OH (e.g., 100 mg).

-

Transfer the weighed sample to a volumetric flask.

-

Dissolve the sample in the specified solvent (e.g., ethanol) and dilute to the mark to achieve the desired concentration (e.g., c=1 g/100 mL).

-

Ensure the solution is clear and free of undissolved particles. The measurement should be performed within 30 minutes of preparation.

-

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions, typically using a solvent blank.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α] = (100 * α) / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

-

-

Reporting: The specific rotation is reported with the temperature and wavelength of light used (e.g., [α]²⁰/D).

Assessment of Solubility

Principle: This protocol outlines a general method for determining the qualitative solubility of a chemical substance. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.

Apparatus:

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Analytical balance

-

Pipettes

Procedure:

-

Sample Preparation: Add a pre-weighed excess amount of Boc-Phe(4-Cl)-OH to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, dichloromethane, dimethylformamide) to each vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved Boc-Phe(4-Cl)-OH using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature. For a qualitative assessment, solubility can be described using terms like "soluble," "sparingly soluble,"

Technical Guide: Boc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides core physicochemical data for N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH), a key building block in peptide synthesis. It details a representative experimental protocol for its incorporation into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The document includes a summary of molecular properties and a visual workflow to aid researchers in the practical application of this compound for developing novel peptide-based therapeutics and research tools.

Physicochemical Properties

Boc-Phe(4-Cl)-OH is an amino acid derivative used in peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. The 4-chloro substitution on the phenyl ring can introduce unique properties to the final peptide, such as increased stability or altered binding affinity.

Quantitative data for Boc-Phe(4-Cl)-OH is summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2][3][4] |

| Molecular Weight | 299.75 g/mol | [1][4] |

| 299.8 g/mol | [2][3][5] | |

| CAS Number | 68090-88-0 | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | ≥98% | [2][4] |

Application in Peptide Synthesis: Experimental Protocol

Boc-Phe(4-Cl)-OH is primarily utilized in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[4] The following is a generalized protocol for the incorporation of Boc-Phe(4-Cl)-OH into a peptide chain growing on a solid support resin (e.g., Merrifield or PAM resin).

Objective: To couple Boc-Phe(4-Cl)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group

-

Boc-Phe(4-Cl)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Nitrogen gas for drying and inert atmosphere

Protocol Steps:

-

Resin Swelling: The peptide-resin is first swollen in an appropriate solvent like DCM or DMF to ensure reaction sites are accessible.[3]

-

Boc Deprotection (if necessary): If the N-terminus of the peptide-resin is Boc-protected, this group must be removed.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[3] This cleaves the Boc group, leaving the N-terminal amine as a trifluoroacetate (B77799) salt.[6]

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.[3]

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIPEA in DCM or DMF for 5-10 minutes.[6][7] This step neutralizes the trifluoroacetate salt to yield the free primary amine, which is necessary for the subsequent coupling reaction.[6]

-

Wash the resin multiple times with DCM and/or DMF to remove excess base.[5]

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-Phe(4-Cl)-OH (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of a coupling agent like HBTU in DMF.[8]

-

Add DIPEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the washed, neutralized peptide-resin.[8]

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[8]

-

-

Washing:

-

After the coupling period, filter the reaction solution from the resin.

-

Wash the peptide-resin extensively with DMF and DCM to remove excess reagents and soluble byproducts.[]

-

-

Cycle Repetition:

-

The resin is now ready for the next cycle of deprotection and coupling to add the subsequent amino acid in the desired sequence.[] This process is repeated until the full peptide has been assembled.[6]

-

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of an amino acid like Boc-Phe(4-Cl)-OH.

Caption: Workflow for one cycle of Boc solid-phase peptide synthesis.

References

Solubility of Boc-Phe(4-Cl)-OH in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-tert-butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH), a critical parameter for its application in peptide synthesis, drug discovery, and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed framework for researchers to experimentally determine the solubility of Boc-Phe(4-Cl)-OH. It includes a qualitative analysis of expected solubility based on the compound's chemical structure, a comprehensive, step-by-step experimental protocol for solubility determination, and a guide to solvent selection.

Introduction

N-tert-butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) is a protected amino acid derivative frequently utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances the lipophilicity of the amino acid, generally improving its solubility in organic solvents compared to its unprotected form. The incorporation of a chlorine atom at the para position of the phenyl ring further modifies its physicochemical properties, impacting its solubility profile. An understanding of its solubility is crucial for reaction setup, purification, and formulation development.

Qualitative Solubility Analysis

The solubility of Boc-protected amino acids is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features of Boc-Phe(4-Cl)-OH influencing its solubility are:

-

Boc Group: The bulky and nonpolar tert-butoxycarbonyl group increases the overall lipophilicity of the molecule, suggesting a preference for less polar organic solvents.

-

Phenyl Ring: The aromatic ring is hydrophobic and contributes to solubility in solvents capable of pi-pi stacking or other nonpolar interactions.

-

Chloro Substituent: The electron-withdrawing nature and the size of the chlorine atom increase the lipophilicity and molecular weight of the compound, which is expected to enhance solubility in nonpolar solvents and decrease solubility in polar solvents.

-

Carboxylic Acid and Amide Groups: These groups are polar and capable of hydrogen bonding, which may afford some solubility in more polar, protic solvents.

Based on these features, it can be predicted that Boc-Phe(4-Cl)-OH will exhibit good solubility in moderately polar to nonpolar aprotic solvents and lower solubility in highly polar and nonpolar aliphatic solvents.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has yielded no specific quantitative solubility data for Boc-Phe(4-Cl)-OH. The following table of common organic solvents is provided to assist researchers in selecting appropriate solvents for experimental determination.

Table 1: Properties of Common Organic Solvents for Solubility Determination

| Solvent Family | Solvent | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) |

| Alcohols | Methanol | 33.0 | 5.1 | 64.7 |

| Ethanol | 24.5 | 4.3 | 78.4 | |

| Isopropanol | 19.9 | 3.9 | 82.6 | |

| Ketones | Acetone | 20.7 | 5.1 | 56.0 |

| Esters | Ethyl Acetate | 6.0 | 4.4 | 77.1 |

| Chlorinated | Dichloromethane (DCM) | 9.1 | 3.1 | 39.6 |

| Chloroform | 4.8 | 4.1 | 61.2 | |

| Ethers | Tetrahydrofuran (THF) | 7.5 | 4.0 | 66.0 |

| Diethyl Ether | 4.3 | 2.8 | 34.6 | |

| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | 6.4 | 153.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189.0 | |

| Acetonitrile | 37.5 | 5.8 | 81.6 | |

| Hydrocarbons | Toluene | 2.4 | 2.4 | 110.6 |

| Hexane | 1.9 | 0.1 | 68.0 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of Boc-Phe(4-Cl)-OH in an organic solvent using the isothermal shake-flask method.

Objective

To quantitatively determine the solubility of Boc-Phe(4-Cl)-OH in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials

-

Boc-Phe(4-Cl)-OH (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of Boc-Phe(4-Cl)-OH of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Boc-Phe(4-Cl)-OH to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of Boc-Phe(4-Cl)-OH.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for Boc-Phe(4-Cl)-OH is not currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this data. The provided experimental protocol, based on the well-established isothermal shake-flask method, offers a reliable approach to determining the solubility of this important compound in a range of organic solvents. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of peptide chemistry and drug development.

Technical Guide: Stability and Storage Conditions for Boc-Phe(4-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for N-tert-Butoxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). Due to the limited availability of public, in-depth stability studies, this document consolidates supplier recommendations and outlines general best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Physicochemical Properties and Stability Profile

Boc-Phe(4-Cl)-OH is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, a crucial aspect of its utility in peptide chemistry. The stability of the compound is primarily influenced by temperature, moisture, and pH. While specific quantitative stability data under various stress conditions (e.g., hydrolysis, oxidation, photolysis) is not extensively published, the general understanding of Boc-protected amino acids suggests that proper storage is critical to prevent degradation.

Recommended Storage Conditions

To ensure the long-term stability and quality of Boc-Phe(4-Cl)-OH, it is imperative to adhere to the storage conditions recommended by various suppliers. The most consistent recommendation is refrigeration.

| Parameter | Recommended Condition | Source |

| Temperature | 0-8°C | [1][2] |

| Atmosphere | Store in a dry environment. | [3] |

| Light | For similar light-sensitive compounds, storage in a dark place is recommended. | [4] |

| Container | Keep container tightly closed. | [3] |

It is important to note that some sources may suggest ambient temperatures for short-term storage[5]. However, for long-term preservation of purity and integrity, refrigerated conditions are advisable. The related compound, 4-Chloro-L-phenylalanine, is recommended to be stored at -20°C, suggesting that the unprotected form is more sensitive.

General Experimental Protocol for Stability Assessment

For researchers requiring detailed stability data for their specific application, a formal stability study is recommended. The following is a general protocol outline that can be adapted for Boc-Phe(4-Cl)-OH.

Objective: To evaluate the stability of Boc-Phe(4-Cl)-OH under various environmental conditions over a defined period.

Materials:

-

Boc-Phe(4-Cl)-OH (multiple batches, if possible)

-

ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Refrigerator (2-8°C)

-

Freezer (-20°C)

-

Light-exposure chamber

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

pH meter

-

Appropriate solvents and mobile phases

Methodology:

-

Initial Characterization (T=0):

-

Perform a complete analysis of the initial sample, including appearance, purity (by HPLC), and any other relevant physicochemical properties. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the Boc-Phe(4-Cl)-OH into appropriate containers for each time point and storage condition.

-

Place the samples in the designated stability chambers:

-

Long-term: 2-8°C

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

Stress: -20°C, photostability chamber (ICH Q1B), and solutions at various pH values.

-

-

-

Time Points:

-

Define the testing intervals. For example: 0, 1, 3, 6, 9, 12, 24, and 36 months for long-term and 0, 1, 3, and 6 months for accelerated studies.

-

-

Analytical Testing:

-

At each time point, retrieve the samples from their respective storage conditions.

-

Allow the samples to equilibrate to room temperature before analysis.

-

Perform the same set of analytical tests as in the initial characterization. The primary focus should be on purity assay and the detection of any degradation products by HPLC.

-

-

Data Analysis:

-

Compare the results at each time point to the initial data.

-

Quantify any degradation products and calculate the rate of degradation.

-

Based on the data, establish a retest period or shelf life for the defined storage conditions.

-

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the handling and storage of Boc-Phe(4-Cl)-OH to maintain its quality and integrity.

Caption: Recommended workflow for handling and storage of Boc-Phe(4-Cl)-OH.

Incompatible Materials

To prevent degradation, avoid contact with strong oxidizing agents and strong acids[3]. The Boc protecting group is susceptible to cleavage under acidic conditions.

Conclusion

While specific, publicly available stability data for Boc-Phe(4-Cl)-OH is limited, the established best practices for handling protected amino acids provide a solid framework for maintaining its integrity. The primary storage recommendation is refrigeration at 0-8°C in a dry, dark, and tightly sealed container[1][2][3][4]. For applications requiring rigorous stability assurance, conducting an in-house stability study following the general protocol outlined in this guide is strongly advised. Adherence to these guidelines will ensure the compound's suitability for its intended use in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Halogenated Amino Acids in Peptide Design

The strategic incorporation of halogenated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of these unique building blocks in peptide design. By modifying the steric, electronic, and hydrophobic properties of amino acid side chains, halogenation offers a nuanced approach to enhancing peptide stability, modulating biological activity, and improving pharmacokinetic profiles.

Core Concepts: The Impact of Halogenation on Peptide Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into amino acid side chains can profoundly influence the behavior of peptides. These effects are multifaceted and depend on the specific halogen, its position on the amino acid, and the overall peptide context.

Conformation and Stability

Halogenation can significantly alter the conformational preferences and stability of peptides. The introduction of a halogen atom can induce specific secondary structures and increase resistance to enzymatic degradation.

-

Fluorine: Due to its small size and high electronegativity, fluorine can have a substantial impact on peptide conformation. For example, the incorporation of 4-fluoroprolines can enhance both the thermodynamic and hydrolytic stability of proteins. The electron-withdrawing nature of fluorine can also influence the cis/trans isomerization of proline residues, a critical factor in protein folding.

-

Chlorine, Bromine, and Iodine: These larger halogens introduce greater steric bulk, which can be leveraged to protect against proteolysis. For instance, bulky fluorinated residues like hexafluoroleucine have been shown to shield polypeptides from enzymatic degradation. Brominated tryptophans are found in some naturally occurring marine peptides, where they are thought to confer resistance to proteases. Furthermore, halogenation can be used to stabilize specific peptide conformations, such as β-hairpins, through the formation of intramolecular halogen bonds.

Binding Affinity and Selectivity through Halogen Bonding

A key advantage of incorporating heavier halogens (Cl, Br, I) into peptide design is their ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a binding partner. This interaction is highly directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F).

The strategic placement of a halogen bond donor on a peptide can enhance its binding affinity and selectivity for a target receptor. This provides a rational design element for optimizing peptide-protein interactions in drug discovery.

Physicochemical Properties: Lipophilicity and Bioavailability

Halogenation is a well-established strategy for increasing the lipophilicity of molecules, which can improve their ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for the development of peptide therapeutics that need to reach intracellular or central nervous system targets. However, the effect on lipophilicity can vary depending on the halogen and the overall molecular context.

Data Presentation: Quantitative Effects of Halogenation

The following tables summarize quantitative data from studies on the impact of halogenation on peptide properties.

Table 1: Effect of Halogenation on the Lipophilicity and Plasma Stability of an Enkephalin Analog (DPLPE-Phe)

| Peptide Analog | Halogen Substitution | Log D (Octanol/Saline) | Plasma Half-life (min) |

| DPLPE-Phe-OH | None | - | >300 |

| p-[F-Phe4]DPLPE-Phe-OH | para-Fluoro | - | >300 |

| p-[Cl-Phe4]DPLPE-Phe-OH | para-Chloro | Increased Significantly | >300 |

| p-[Br-Phe4]DPLPE-Phe-OH | para-Bromo | Increased | >300 |

| p-[I-Phe4]DPLPE-Phe-OH | para-Iodo | Increased | >300 |

| DPLPE-Phe-NH2 | None | - | 30 |

Data extracted from a study on a novel enkephalin analog, highlighting the significant increase in lipophilicity with chloro, bromo, and iodo substitutions, while maintaining high plasma stability.

Table 2: Antimicrobial Activity of Halogenated Jelleine-I Derivatives

| Peptide | Halogenation | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |

| Jelleine-I | None | 64 | 128 |

| F-J-I | Phenylalanine -> 4-F-Phe | 32 | 64 |

| Cl-J-I | Phenylalanine -> 4-Cl-Phe | 16 | 32 |

| Br-J-I | Phenylalanine -> 4-Br-Phe | 8 | 16 |

| I-J-I | Phenylalanine -> 4-I-Phe | 8 | 16 |

This table demonstrates the enhancement of antimicrobial activity of the peptide Jelleine-I upon halogenation of its phenylalanine residue, with bromination and iodination showing the most significant improvements.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of halogenated peptides are crucial for researchers in this field.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Halogenated Amino Acid (Example: 4-Chlorophenylalanine)

This protocol describes the manual synthesis of a peptide incorporating Fmoc-D-4-Chlorophenylalanine using a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Preparation:

- Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

- Agitate for 5 minutes. Drain.

- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain and wash the resin with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling (for Fmoc-D-4-Chlorophenylalanine and other standard amino acids):

- In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.

- Pre-activate for 2 minutes.

- Add the activated amino acid solution to the resin.

- Agitate for 2 hours at room temperature.

- Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

- Confirm coupling completion with a Kaiser test.

4. Repetitive Cycles:

- Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

- Perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

- Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

- Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the solution into a cold diethyl ether solution to precipitate the peptide.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the peptide pellet under vacuum.

Protocol 2: Enzymatic Halogenation of a Tryptophan-Containing Peptide

This protocol details the in vitro halogenation of a peptide with a C-terminal tryptophan using a tryptophan halogenase.

1. Reaction Setup:

- In a microcentrifuge tube, prepare the following reaction mixture in 10 mM phosphate (B84403) buffer (pH 7.2):

- 2.5 mM peptide substrate

- 10 µM tryptophan halogenase (e.g., PyrH)

- 50 mM NaCl (for chlorination) or NaBr (for bromination)

- 10 µM FAD

- 2 mM NADH

- 30 µM flavin reductase (e.g., RebF)

- 20 mM glucose

- 5 units glucose dehydrogenase

- The total reaction volume is typically 50-100 µL.

2. Incubation:

- Incubate the reaction mixture overnight at room temperature with constant mixing.

3. Enzyme Inactivation and Removal:

- Heat the reaction at 95°C for 10 minutes to inactivate the enzymes.

- Centrifuge at 13,500 rpm for 10 minutes to pellet the precipitated enzymes.

4. Analysis:

- Analyze the supernatant by LC-MS to determine the conversion of the starting peptide to the halogenated product. Quantify the products based on the peak areas from the HPLC chromatogram.

Protocol 3: Synthesis of an Fmoc-Protected Halogenated Amino Acid (Example: Fmoc-4-iodophenylalanine)

This protocol outlines a method for the synthesis of Fmoc-4-iodophenylalanine.

1. Iodination of Phenylalanine:

- Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

- Add N-iodosuccinimide (NIS) portion-wise while stirring at room temperature.

- Monitor the reaction by TLC.

- Upon completion, pour the reaction mixture into ice water and adjust the pH to ~6 with a sodium hydroxide (B78521) solution to precipitate the 4-iodophenylalanine.

- Filter, wash with water, and dry the product.

2. Fmoc Protection:

- Suspend the 4-iodophenylalanine in a mixture of dioxane and 10% sodium carbonate solution.

- Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and stir at room temperature overnight.

- Acidify the reaction mixture with HCl to pH 2.

- Extract the product with ethyl acetate.

- Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent.

- Purify the crude product by column chromatography to obtain Fmoc-4-iodophenylalanine.

Protocol 4: Purification and Analysis of Halogenated Peptides by RP-HPLC

This protocol describes a general method for the purification and analysis of crude halogenated peptides.

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

- Filter the sample through a 0.45 µm filter.

2. Purification (Preparative RP-HPLC):

- Column: C18 stationary phase.

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30-60 minutes), depending on the hydrophobicity of the peptide.

- Detection: Monitor the elution at 220 nm and 280 nm.

- Collect fractions corresponding to the major peptide peak.

3. Analysis (Analytical RP-HPLC):

- Analyze the collected fractions for purity using a similar RP-HPLC method on an analytical C18 column with a faster gradient.

- Pool the pure fractions.

4. Final Product Preparation:

- Lyophilize the pooled pure fractions to obtain the final peptide as a white powder.

- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the design and synthesis of halogenated peptides.

Caption: Bottom-up vs. Top-down strategies for peptide halogenation.

Caption: Schematic of a halogen bond at a peptide-receptor interface.

Caption: Workflow for the enzymatic halogenation of peptides.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by halogenation have led to a wide range of applications for halogenated peptides:

-

Antimicrobial Peptides (AMPs): Halogenation can enhance the antimicrobial potency and proteolytic stability of AMPs, making them more promising candidates for combating antibiotic-resistant bacteria.

-

CNS-Targeting Peptides: By increasing lipophilicity, halogenation can improve the ability of peptides to cross the blood-brain barrier, opening up possibilities for treating neurological disorders.

-

Enzyme Inhibitors: The incorporation of halogenated amino acids can improve the binding affinity and specificity of peptide-based enzyme inhibitors.

-

19F NMR Probes: Fluorinated amino acids serve as excellent probes for in-cell NMR and in vivo imaging studies due to the high sensitivity of the 19F nucleus and the low background signal in biological systems.

-

Peptide Materials: Halogenation can be used to control the self-assembly of peptides into novel biomaterials with tailored properties.

Conclusion

The incorporation of halogenated amino acids is a versatile and powerful strategy in peptide design. By carefully selecting the halogen and its position, researchers can fine-tune the conformational, physicochemical, and biological properties of peptides. The ability to form halogen bonds, enhance stability, and modulate lipophilicity provides a rational basis for the design of novel peptide therapeutics, diagnostics, and biomaterials. As synthetic and biosynthetic methods for producing halogenated peptides continue to advance, their application in addressing challenges in medicine and biotechnology is expected to grow significantly.

A Technical Guide to Boc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis applications, and biological significance of N-α-t-Boc-4-chloro-L-phenylalanine and its D-enantiomer.

Introduction

N-α-t-Boc-4-chloro-phenylalanine, commonly referred to as Boc-Phe(4-Cl)-OH, is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a chlorine atom at the para position of the phenylalanine side chain imparts unique properties to peptides, influencing their conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of Boc-Phe(4-Cl)-OH for researchers, scientists, and drug development professionals, covering its commercial sources, physicochemical properties, application in peptide synthesis, and its role in modulating key biological signaling pathways.

Commercial Availability and Physicochemical Properties

Boc-Phe(4-Cl)-OH is commercially available from a variety of suppliers in both its L- and D-enantiomeric forms. The L-form (CAS RN 68090-88-0) and the D-form (CAS RN 57292-44-1) are the most commonly utilized for the synthesis of therapeutic peptides and research compounds.[1][2] The quality and purity of the reagent are paramount for successful peptide synthesis, with most suppliers providing material with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3][4] A summary of the key physicochemical properties for both enantiomers is presented in Table 1.

Table 1: Physicochemical Properties of Boc-Phe(4-Cl)-OH Enantiomers

| Property | Boc-L-Phe(4-Cl)-OH | Boc-D-Phe(4-Cl)-OH | Reference(s) |

| CAS Number | 68090-88-0 | 57292-44-1 | [3][4] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | C₁₄H₁₈ClNO₄ | [3][4] |

| Molecular Weight | 299.75 g/mol | 299.75 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | White to off-white solid | [3][4] |

| Melting Point | 107 - 109 °C | 110 - 112 °C | [3][4] |

| Optical Rotation | [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH) | [α]²⁰/D = -26 ± 1° (c=1.16 in EtOH) | [3][4] |

| Purity (Typical) | ≥98% (HPLC) | ≥98% (HPLC) | [1][4] |

A certificate of analysis for Boc-L-Phe(4-Cl)-OH from one commercial supplier confirmed the structure by ¹H NMR and reported a purity of 99.75% by HPLC.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe(4-Cl)-OH is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The workflow for incorporating this amino acid into a growing peptide chain follows the standard Boc-SPPS cycle.

Experimental Protocols

1. General Boc-SPPS Cycle:

The synthesis is typically carried out on a solid support, such as a Merrifield or PAM resin.[7] The cycle consists of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

-

Deprotection: The N-terminal Boc protecting group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common procedure involves a short pre-wash with the TFA/DCM solution, followed by a longer treatment to ensure complete deprotection.[7]

-

Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[5]

-

Coupling: The incoming Boc-Phe(4-Cl)-OH is activated to facilitate the formation of the peptide bond. A variety of coupling reagents can be employed for this purpose, with common choices including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[8] Aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.[9]

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with appropriate solvents, such as DCM and dimethylformamide (DMF), to remove excess reagents and byproducts.[5]

The following diagram illustrates a generalized workflow for a single coupling cycle in Boc-SPPS.

Figure 1: Generalized workflow for a single amino acid coupling cycle in Boc-SPPS.

2. Cleavage from the Resin:

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield resin, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] These highly corrosive reagents require specialized equipment and handling procedures.

Biological Significance and Signaling Pathways

The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. This is primarily due to the electronic and steric effects of the chlorine atom, which can alter the peptide's interaction with its biological target. Two key signaling pathways where 4-chlorophenylalanine has demonstrated relevance are the serotonin (B10506) biosynthesis pathway and the endothelin signaling pathway.

Inhibition of Serotonin Biosynthesis

p-Chlorophenylalanine is a well-known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[10][11] TPH converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin.[12] By inhibiting TPH, p-chlorophenylalanine leads to a depletion of serotonin levels in the brain and other tissues.[10] This property has made it a valuable tool in neuroscience research to investigate the roles of serotonin in various physiological and behavioral processes.

The following diagram outlines the serotonin biosynthesis pathway and the point of inhibition by p-chlorophenylalanine.

Figure 2: Serotonin biosynthesis pathway and inhibition by p-chlorophenylalanine.

Endothelin Receptor Antagonism

Peptides containing 4-chlorophenylalanine have been investigated as antagonists of the endothelin-A (ETᴀ) receptor.[9] Endothelins are potent vasoconstrictive peptides that mediate their effects through two G protein-coupled receptors, ETᴀ and ETʙ.[13] The ETᴀ receptor is primarily involved in vasoconstriction and cell proliferation.[13] Antagonism of the ETᴀ receptor is a therapeutic strategy for various cardiovascular diseases, including pulmonary arterial hypertension.[14][15]

The signaling cascade initiated by the binding of endothelin-1 (B181129) (ET-1) to the ETᴀ receptor is complex, involving the activation of G proteins, primarily Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction.

The diagram below depicts a simplified overview of the endothelin-A receptor signaling pathway.

Figure 3: Simplified Endothelin-A Receptor Signaling Pathway and its antagonism.

Conclusion

Boc-Phe(4-Cl)-OH is a valuable and versatile building block for peptide synthesis, enabling the introduction of a halogenated aromatic side chain that can confer unique biological properties to the resulting peptides. Its well-established use in standard Boc-SPPS protocols makes it accessible to researchers in peptide chemistry and drug discovery. The ability of p-chlorophenylalanine to inhibit serotonin biosynthesis has cemented its role as a key pharmacological tool. Furthermore, the development of peptides containing 4-chlorophenylalanine as endothelin receptor antagonists highlights its potential in the design of novel therapeutics for cardiovascular and other diseases. This guide provides a foundational understanding of the technical aspects and biological relevance of Boc-Phe(4-Cl)-OH, intended to support its effective application in research and development.

References

- 1. scbt.com [scbt.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Phe(4-Cl)-OH | CAS#:68090-88-0 | Chemsrc [chemsrc.com]

- 6. N-Boc-4-chloro-D-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelin signaling in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 15. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to N-Boc-4-chloro-L-phenylalanine: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-chloro-L-phenylalanine, a critical amino acid derivative in peptide synthesis and drug discovery. This document outlines its physicochemical properties, safety protocols, handling procedures, and detailed experimental applications.

Physicochemical Properties

N-Boc-4-chloro-L-phenylalanine is a white to off-white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1] |

| Molecular Weight | 299.75 g/mol | [2] |

| Melting Point | 107-112 °C | [3] |

| Optical Rotation | [α]²⁰/D = +25° ± 2° (c=1 in EtOH) | [1] |

| CAS Number | 68090-88-0 | [1] |

| Purity | ≥ 98.0% | [4] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. | [5] |

| Storage | Store at 0-8°C. | [1] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-4-chloro-L-phenylalanine. The following information is a summary of the key safety and handling procedures.

Hazard Identification

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles.

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Stability

N-Boc-4-chloro-L-phenylalanine should be stored in a tightly closed container in a dry and well-ventilated place at 0-8°C.[1] It is generally stable under recommended storage conditions. Thermal deprotection of the N-Boc group can occur at elevated temperatures.[7]

Accidental Release Measures

In case of a spill, wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and ventilate the area. Avoid generating dust.

Experimental Protocols

N-Boc-4-chloro-L-phenylalanine is a key building block for the incorporation of the non-natural amino acid 4-chloro-L-phenylalanine into peptides. This is typically achieved through solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of N-Boc-4-chloro-L-phenylalanine into a peptide chain using Boc-chemistry SPPS.

Detailed Protocol: Manual Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for incorporating N-Boc-4-chloro-L-phenylalanine into a growing peptide chain on a resin support.

Materials:

-

Pre-loaded resin (e.g., Merrifield or PAM resin)

-

N-Boc-4-chloro-L-phenylalanine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

Dimethylformamide (DMF)

-

Washing solvents (DCM, Methanol)

-

Capping solution (optional): Acetic anhydride/Pyridine/DCM

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling of N-Boc-4-chloro-L-phenylalanine:

-

Dissolve N-Boc-4-chloro-L-phenylalanine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes. Wash the resin with DCM.

-

Cycle Repetition: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways affected by N-Boc-4-chloro-L-phenylalanine itself. The Boc protecting group generally renders the amino acid biologically inactive until it is removed. The primary biological effects are associated with the deprotected form, 4-chloro-L-phenylalanine , or peptides into which it has been incorporated.

Known Biological Effects of 4-Chloro-L-phenylalanine

4-Chloro-L-phenylalanine is a known inhibitor of the enzyme tryptophan hydroxylase, which is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506).[8] This inhibition leads to a depletion of serotonin in the brain and other tissues.[8] Consequently, it has been used in research to study the roles of serotonin in various physiological and behavioral processes.[9][10] For instance, it has been shown to affect the expression of vasoactive intestinal peptide (VIP) messenger RNA in the rat anterior pituitary, suggesting a role for serotonergic pathways in the regulation of VIP expression.[9] It has also been observed to inhibit growth and be toxic to neuroblastoma cells.[10][11]

Potential Signaling Pathways of Peptides Containing 4-Chlorophenylalanine

The incorporation of 4-chlorophenylalanine into peptides can modulate their biological activity. The chloro-substituted phenyl ring can alter the peptide's conformation, hydrophobicity, and binding affinity to its target receptor. While specific signaling pathways for peptides containing this residue are diverse and depend on the overall peptide sequence, the following diagram illustrates a hypothetical signaling cascade that could be initiated by such a peptide binding to a G-protein coupled receptor (GPCR), a common target for bioactive peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-4-chloro-D-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 3. N-Boc-4-chloro-D-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-Phe(4-Cl)-OH in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, Boc-L-4-chlorophenylalanine (Boc-Phe(4-Cl)-OH), is a pivotal building block in medicinal chemistry, offering a unique structural motif for the design and synthesis of novel therapeutic agents. Its incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the potential applications of Boc-Phe(4-Cl)-OH in drug discovery, with a particular focus on its role in the development of potent and selective receptor antagonists. This document details synthetic protocols, presents quantitative biological data, and illustrates key molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of Modified Amino Acids in Drug Design

The introduction of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery. These modifications can confer a range of desirable properties, such as constrained conformations, enhanced receptor-binding affinity, and increased resistance to proteolytic degradation. Halogenation of the phenylalanine side chain, in particular, has proven to be a valuable tool for modulating electronic and steric properties, thereby influencing molecular interactions with biological targets. The chloro- group at the para-position of the phenyl ring in Boc-Phe(4-Cl)-OH is an electron-withdrawing group that can alter the charge distribution of the aromatic ring, potentially leading to enhanced binding interactions and improved pharmacokinetic profiles.

Core Applications of Boc-Phe(4-Cl)-OH in Drug Discovery

The primary application of Boc-Phe(4-Cl)-OH lies in its utility as a building block for the synthesis of bioactive peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).

A significant area of application for Boc-Phe(4-Cl)-OH is in the development of receptor antagonists. The 4-chlorophenylalanine moiety has been successfully incorporated into antagonists targeting G protein-coupled receptors (GPCRs), such as the endothelin-A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[1]

Synthesis of Peptides Incorporating Boc-Phe(4-Cl)-OH

The incorporation of Boc-Phe(4-Cl)-OH into a peptide sequence is typically achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

General Boc-SPPS Protocol

Materials and Reagents:

-

Boc-Phe(4-Cl)-OH

-

Appropriate resin (e.g., Merrifield resin)

-

Other Boc-protected amino acids

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Scavengers (e.g., anisole, thioanisole)

Experimental Protocol:

-

Resin Swelling: The resin is swelled in an appropriate solvent such as DCM or DMF for 30-60 minutes.

-

First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin, often as a cesium salt to minimize racemization.

-

Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of TFA in DCM (typically 25-50%).

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as DIEA in DCM or DMF.

-

Peptide Coupling: The next Boc-protected amino acid (e.g., Boc-Phe(4-Cl)-OH) is activated with a coupling agent (e.g., DCC) and coupled to the free N-terminus of the resin-bound peptide. The completion of the reaction is monitored using a qualitative test (e.g., Kaiser test).

-

Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Biological Evaluation of Peptides Containing 4-Chlorophenylalanine

A key aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds. For peptides containing 4-chlorophenylalanine designed as receptor antagonists, in vitro binding and functional assays are essential to determine their potency and selectivity.

Endothelin-A Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC50, Ki) of a synthetic peptide containing 4-chlorophenylalanine for the ETA receptor.

Materials and Reagents:

-

Cell membranes expressing the human ETA receptor

-

Radiolabeled endothelin-1 (B181129) (e.g., [125I]-ET-1)

-

Synthetic peptide containing 4-chlorophenylalanine (test compound)

-

Unlabeled endothelin-1 (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Experimental Protocol:

-

Assay Setup: In a multi-well plate, combine the cell membranes, radiolabeled ET-1, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for an endothelin-A receptor binding assay.

Quantitative Data Summary

The incorporation of 4-chlorophenylalanine can significantly impact the biological activity of a molecule. Below is a table summarizing the activity of a potent and selective ETA receptor antagonist, TBC3711, which, while not a peptide, illustrates the high potency that can be achieved with molecules targeting this receptor.[2]

| Compound | Target Receptor | Assay Type | IC50 (nM) | Selectivity (fold vs. ETB) |

| TBC3711 | Endothelin-A (ETA) | Binding Assay | 0.08 | 441,000 |

This data is provided as an example of the potency achievable for ETA receptor antagonists and is not derived from a peptide synthesized with Boc-Phe(4-Cl)-OH.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptor is crucial for elucidating the mechanism of action of a novel antagonist. The ETA receptor is a G protein-coupled receptor that, upon activation by endothelin-1, primarily couples to Gαq/11. This initiates a signaling cascade leading to vasoconstriction and cell proliferation.

Caption: Simplified endothelin-A receptor signaling pathway.

Conclusion

Boc-Phe(4-Cl)-OH is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its incorporation into peptide and small molecule structures can lead to compounds with enhanced potency, selectivity, and drug-like properties. The development of potent ETA receptor antagonists is a prime example of the successful application of this strategy. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic context for researchers aiming to leverage the unique properties of Boc-Phe(4-Cl)-OH in their drug discovery programs. Further exploration of this and other halogenated amino acids will undoubtedly continue to enrich the landscape of medicinal chemistry and lead to the development of innovative new medicines.

References

- 1. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 2. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Boc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. 4-Chlorophenylalanine, a derivative of phenylalanine, is of particular interest due to the electron-withdrawing nature of the chlorine atom, which can influence aromatic interactions and improve resistance to enzymatic degradation. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) in solid-phase peptide synthesis (SPPS).

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[1] In this approach, the temporary N-α-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]

These notes are intended to serve as a comprehensive guide for researchers, providing both the theoretical background and practical steps for the successful incorporation of Boc-Phe(4-Cl)-OH into synthetic peptides.

Physicochemical Properties of Boc-Phe(4-Cl)-OH

A clear understanding of the physicochemical properties of the amino acid derivative is crucial for optimizing its use in SPPS.

| Property | Value | Reference |

| Synonyms | N-Boc-4-chloro-L-phenylalanine, Boc-p-chloro-L-Phe-OH | |

| CAS Number | 68090-88-0 | |

| Molecular Formula | C₁₄H₁₈ClNO₄ | |

| Molecular Weight | 299.75 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF and DCM. |

Recommended Reagents and Materials

Resins:

-

Merrifield resin

-

PAM (phenylacetamidomethyl) resin

Amino Acids:

-

Boc-Phe(4-Cl)-OH

-

Other Boc-protected amino acids

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Methanol (MeOH)

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

DIEA (N,N'-Diisopropylethylamine)

Deprotection Reagent:

-

Trifluoroacetic acid (TFA)

Cleavage Reagents:

-

Anhydrous hydrofluoric acid (HF)

-

Anisole (scavenger)

Other Reagents:

-

Acetic anhydride (B1165640) (for capping)

-

Pyridine

-

Ninhydrin test kit

Experimental Protocols

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 1 hour with gentle agitation.

-

Drain the DCM.

-

Wash the resin three times with DMF.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle for Boc-Phe(4-Cl)-OH

This cycle is repeated for each amino acid to be coupled to the growing peptide chain.

References

Application Notes and Protocols for Boc-Phe(4-Cl)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering a means to enhance potency, stability, and pharmacokinetic profiles. N-Boc-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH) is one such valuable building block. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence peptide conformation and binding interactions. Successful incorporation of Boc-Phe(4-Cl)-OH into a growing peptide chain relies on robust coupling protocols that ensure high efficiency and minimal side reactions.

This document provides detailed application notes and experimental protocols for the coupling of Boc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) strategy. It includes a comparative overview of common coupling reagents, step-by-step procedures, and workflow diagrams to guide researchers in achieving optimal synthesis outcomes.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity, especially when dealing with amino acids that may be sterically hindered or electronically modified. The following table summarizes the general performance characteristics of widely used coupling reagents applicable to the incorporation of Boc-Phe(4-Cl)-OH. This data is synthesized from literature reports on challenging peptide couplings, as direct comparative studies on this specific amino acid are limited.[1]

| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |